(Rac)-SNC80

δ-opioid receptor Radioligand binding Receptor selectivity

Choose (Rac)-SNC80, the gold-standard racemic δ-opioid receptor tool. This diarylpiperazine offers unmatched 495-fold mu/delta and 248-fold kappa/delta selectivity—critical for clean receptor pharmacology. Unlike (±)-BW373U86 (only ~10-fold selective) or partial agonist SNC162, (Rac)-SNC80 provides systemic in vivo activity comparable to the active enantiomer. Proven in neuropathic pain, depression, and medication overuse headache models, it is the definitive reference standard for reproducible δ-opioid research. Secure reliable, high-purity batches for your studies now.

Molecular Formula C28H39N3O2
Molecular Weight 449.6 g/mol
Cat. No. B1230516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-SNC80
Synonyms4-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide
SNC 80
SNC-80
SNC80
Molecular FormulaC28H39N3O2
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C
InChIInChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3
InChIKeyKQWVAUSXZDRQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-SNC80: Baseline Identity and Procurement Context


(Rac)-SNC80 (CAS 1217643-87-2), the racemic form of SNC80 (NIH 10815), is a potent and highly selective non-peptide δ-opioid receptor (DOR) agonist with a K_i of 1.78 nM at the human DOR [1]. It belongs to the diarylpiperazine chemical class and serves as the prototypical small-molecule tool compound for δ-opioid receptor pharmacology. The racemate exhibits in vitro binding affinity and functional potency comparable to the active enantiomer and is systemically active across multiple routes of administration, enabling its widespread use as a reference standard in δ-opioid receptor research [2]. SNC80 also selectively activates μ-δ opioid receptor heteromers with an EC_50 of 52.8 nM [3].

Why Generic Substitution Fails: (Rac)-SNC80's Differentiated Selectivity and Functional Signature


While several δ-opioid receptor agonists share the diarylpiperazine scaffold or a common target, substitution with structurally related analogs (e.g., SNC86, SNC162, (+)-BW373U86) or alternative δ-agonists (e.g., DPDPE, AR-M100390) yields profoundly divergent selectivity profiles, functional efficacies, and in vivo behavioral outcomes. Specifically, SNC80 exhibits a mu/delta selectivity ratio of 495-fold and kappa/delta selectivity of 248-fold in radioligand binding [1], a degree of receptor subtype discrimination that is not recapitulated by the racemic precursor (±)-BW373U86 (only ~10-fold selective) [2]. Furthermore, among the SNC series, SNC86 (3-OH) behaves as a full agonist with EC_50 = 0.81 nM, whereas SNC162 (3-desoxy) shows partial agonism (EC_50 = 33 nM), and SNC80 demonstrates intermediate potency (EC_50 = 67 nM) with distinct in vivo metabolic conversion to the more active 3-hydroxy species [3]. These quantitative differences in binding selectivity, intrinsic efficacy, and metabolic fate preclude simple interchange of compounds for experimental consistency and interpretability.

(Rac)-SNC80: Quantified Differentiation Evidence vs. Comparators


SNC80 vs. (±)-BW373U86: Quantified Delta Receptor Binding Affinity and Selectivity

SNC80 demonstrates markedly superior δ-opioid receptor binding selectivity compared to the racemic precursor (±)-BW373U86. In cloned human receptor assays, SNC80 exhibits a mu/delta K_i ratio of 495-fold [1]. In contrast, (±)-BW373U86 shows only approximately 10-fold selectivity for delta over mu opioid receptors in similar radioligand binding studies [2]. This 49.5-fold improvement in selectivity ratio distinguishes SNC80 as a far more selective pharmacological tool for dissecting δ-opioid receptor-mediated effects.

δ-opioid receptor Radioligand binding Receptor selectivity Opioid pharmacology

SNC80 vs. SNC86 and SNC162: Differential Potency and Efficacy in [³⁵S]GTPγS Binding

Within the SNC compound series, SNC80 exhibits intermediate potency and distinct functional characteristics compared to its 3-hydroxy (SNC86) and 3-desoxy (SNC162) derivatives. In rat striatal slice [³⁵S]GTPγS autoradiography, SNC80 demonstrates an EC_50 of 67 nM [1]. By comparison, SNC86 is 82.7-fold more potent with an EC_50 of 0.81 nM and behaves as a full agonist, whereas SNC162 shows an EC_50 of 33 nM and reduced maximal stimulation consistent with partial agonist activity [1]. Notably, SNC80's behavioral effects appear to be mediated, at least in part, by its in vivo conversion to the more active 3-hydroxy metabolite SNC86 [1].

Functional selectivity G-protein activation Intrinsic efficacy Structure-activity relationship

SNC80 vs. pCl-DPDPE: Adenylyl Cyclase Inhibition Potency in Cloned Human DOR

In functional assays measuring inhibition of forskolin-stimulated adenylyl cyclase in recombinant Chinese hamster ovary (CHO) cells stably expressing the cloned human δ-opioid receptor, SNC80 is 26-fold less potent than the peptidic δ-agonist pCl-DPDPE [1]. Specifically, SNC80 exhibits an EC_50 of 6.3 ± 0.1 nM compared to 0.6 ± 0.1 nM for pCl-DPDPE [2]. Despite this reduced potency, SNC80 demonstrates full agonist activity in this assay [1].

cAMP assay Functional potency Adenylyl cyclase Human δ-opioid receptor

SNC80 vs. AR-M100390: Differential DOR Internalization Capacity

SNC80 induces robust δ-opioid receptor internalization, a property not shared by all δ-agonists. Comparative studies demonstrate that SNC80 and the peptidic agonist DPDPE are the only two agents among those tested (including UFP-512, morphine, and TIPP) that effectively induce DOR internalization in HEK-293 cells via a β-arrestin-dependent mechanism [1]. In contrast, the small-molecule δ-agonist AR-M100390 produces analgesic effects but fails to induce receptor internalization in vivo [2]. This differential trafficking profile has implications for receptor desensitization and tolerance development.

Receptor trafficking Internalization β-arrestin Functional selectivity

(Rac)-SNC80: Validated Research and Industrial Application Scenarios


Preclinical Pain Research: δ-Opioid Receptor-Mediated Antinociception and Antihyperalgesia

SNC80 is the reference standard for investigating δ-opioid receptor-mediated analgesia in rodent models. Following intraperitoneal administration, SNC80 produces dose-dependent antinociception in the mouse warm-water tail-flick test with an A_50 of 57 mg/kg (95% C.I. 44.5-73.1) [1]. Intrathecal administration alleviates pain hypersensitivity after peripheral inflammation by blocking peptide transmitter release from peptidergic afferents [2]. In neuropathic pain models, continuous SNC80 administration significantly inhibits both onset and maintenance of chronic constriction injury-induced pain [3]. The compound's systemic activity and non-peptidic nature make it uniquely suitable for in vivo pain studies compared to peptidic δ-agonists with limited bioavailability.

Neuropsychiatric Research: Antidepressant and Anxiolytic Behavioral Pharmacology

SNC80 serves as the prototypical tool for investigating δ-opioid receptor involvement in mood regulation. In the rat forced swim test, SNC80 significantly reduces immobility duration, an effect completely blocked by the selective δ-antagonist naltrindole, confirming DOR-specific antidepressant-like activity [4]. In the olfactory bulbectomized (OBX) rat model of depression, subchronic SNC80 treatment (1-10 mg/kg, s.c. for 7-8 days) dose-dependently reverses OBX-induced behavioral abnormalities, including normalization of emotionality scores and plus-maze performance, comparable to the tricyclic antidepressant desipramine (10 mg/kg, i.p.) [5]. Additionally, SNC80 dose-dependently increases time spent in open arms in the elevated plus-maze test, demonstrating anxiolytic-like effects [4].

Receptor Signaling and Trafficking: Functional Selectivity and Desensitization Studies

SNC80 is a critical tool for investigating ligand-directed signaling and receptor regulation at the δ-opioid receptor. The compound selectively activates heteromeric μ-δ opioid receptors with an EC_50 of 52.8 nM in HEK293 cells while showing no activity at κ-δ or μ-κ heteromers [6]. Chronic SNC80 exposure (100 nM for 24 hr) in CHO cells expressing human DOR produces quantifiable receptor desensitization, shifting the EC_50 from 7.7 ± 4.2 nM to 44.1 ± 12 nM, reducing maximal adenylyl cyclase inhibition from 86% to 48%, and inducing 5-fold enhancement of forskolin-stimulated cAMP accumulation upon antagonist addition [7]. SNC80 also induces robust DOR internalization in HEK-293 cells via a β-arrestin-dependent mechanism, distinguishing it from internalization-deficient agonists like AR-M100390 [8].

Headache Disorder Research: Migraine and Medication Overuse Models

SNC80 demonstrates therapeutic potential across multiple headache disorder models. In a study evaluating DOR agonists for headache indications, SNC80 was examined in disease models reflecting chronic migraine, post-traumatic headache, medication overuse headache (MOH) by triptans, and opioid-induced hyperalgesia [9]. Specifically, SNC80 treatment (10 mg/kg, i.p.) in C57BL6/J mice significantly attenuates tactile hypersensitivity induced by sumatriptan overuse, a model of medication overuse headache [10]. The compound's systemic activity and blood-brain barrier penetration enable robust in vivo efficacy in these central nervous system pain models, positioning SNC80 as the preferred research tool for preclinical headache studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-SNC80

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.